4-(3-Phenylpropylsulfonyl)morpholine
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Overview
Description
4-(3-Phenylpropylsulfonyl)morpholine is an organic compound with the molecular formula C13H19NO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-phenylpropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropylsulfonyl)morpholine typically involves the reaction of morpholine with 3-phenylpropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+3-Phenylpropylsulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Phenylpropylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenylsulfonyl)morpholine
- 4-(3-Chlorophenylsulfonyl)morpholine
- 4-(3-Fluorophenylsulfonyl)morpholine
Uniqueness
4-(3-Phenylpropylsulfonyl)morpholine is unique due to the presence of the 3-phenylpropyl group, which provides additional steric bulk and potential for hydrophobic interactions compared to its halogenated analogs. This can result in different biological activities and binding affinities, making it a valuable compound for various research applications .
Properties
CAS No. |
21297-84-7 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-(3-phenylpropylsulfonyl)morpholine |
InChI |
InChI=1S/C13H19NO3S/c15-18(16,14-8-10-17-11-9-14)12-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
NZNVZBOVUXBAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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